molecular formula C9H21ClSn B14335602 Di-tert-butyl(chloro)methylstannane CAS No. 110883-09-5

Di-tert-butyl(chloro)methylstannane

Cat. No.: B14335602
CAS No.: 110883-09-5
M. Wt: 283.42 g/mol
InChI Key: OOFWNOPXZCDPPX-UHFFFAOYSA-M
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Description

Di-tert-butyl(chloro)methylstannane is an organotin compound with the molecular formula C9H19ClSn. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a methyl group attached to a tin atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(chloro)methylstannane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylstannane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. Another method involves the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylstannane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(chloro)methylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.

    Oxidation and Reduction: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.

    Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield alkoxy-substituted stannanes, while coupling reactions produce new carbon-carbon bonded compounds.

Scientific Research Applications

Di-tert-butyl(chloro)methylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.

    Industry: It is used in the production of polymers and other materials, where its reactivity can be harnessed to create specific functional groups.

Mechanism of Action

The mechanism by which di-tert-butyl(chloro)methylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, facilitating reactions such as substitution and coupling. The presence of the tert-butyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylchlorophosphine: Similar in structure but contains a phosphorus atom instead of tin.

    Di-tert-butylchlorosilane: Contains a silicon atom instead of tin.

    Di-tert-butylchlorogermane: Contains a germanium atom instead of tin.

Uniqueness

Di-tert-butyl(chloro)methylstannane is unique due to the presence of the tin atom, which imparts distinct reactivity compared to its phosphorus, silicon, and germanium analogs. The tin center allows for specific types of reactions, such as Stille coupling, which are not possible with the other elements.

Properties

CAS No.

110883-09-5

Molecular Formula

C9H21ClSn

Molecular Weight

283.42 g/mol

IUPAC Name

ditert-butyl-chloro-methylstannane

InChI

InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;;;+1/p-1

InChI Key

OOFWNOPXZCDPPX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[Sn](C)(C(C)(C)C)Cl

Origin of Product

United States

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